molecular formula C25H16F2N2S B4289362 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4289362
M. Wt: 414.5 g/mol
InChI Key: HHWRDSVUOIORKN-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nicotinonitrile core substituted with fluorobenzyl, fluorophenyl, and phenyl groups

Preparation Methods

The synthesis of 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE include other nicotinonitrile derivatives with different substituents. These compounds may have varying degrees of activity and specificity, making this compound unique in its specific interactions and applications. Some similar compounds include:

  • 2-[(4-chlorobenzyl)thio]-4-(2-chlorophenyl)-6-phenylnicotinonitrile
  • 2-[(4-methylbenzyl)thio]-4-(2-methylphenyl)-6-phenylnicotinonitrile

These comparisons highlight the importance of the specific substituents in determining the compound’s properties and applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2S/c26-19-12-10-17(11-13-19)16-30-25-22(15-28)21(20-8-4-5-9-23(20)27)14-24(29-25)18-6-2-1-3-7-18/h1-14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWRDSVUOIORKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3F)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

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